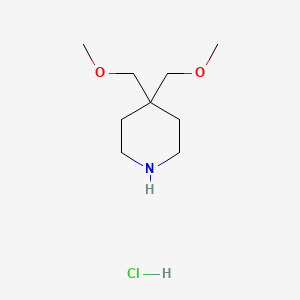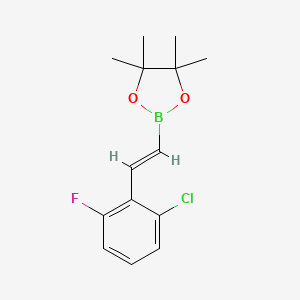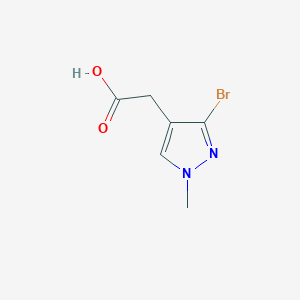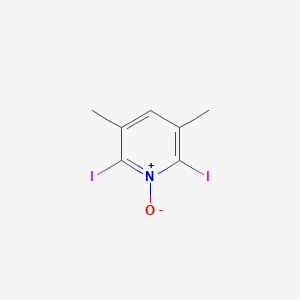
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C6H3Cl2LiN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate typically involves the reaction of 2,4-dichloropyrimidine with lithium acetate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Materials: 2,4-dichloropyrimidine and lithium acetate.
Reaction Conditions: The reaction is conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
Procedure: The 2,4-dichloropyrimidine is dissolved in THF, and lithium acetate is added to the solution. The mixture is stirred at room temperature until the reaction is complete.
Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used. The reactions are conducted in solvents like ethanol or water under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.
科学研究应用
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands. Its derivatives may have potential as therapeutic agents.
Medicine: Research into its derivatives may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale industrial applications.
作用机制
The mechanism of action of Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
2,4-Dichloropyrimidine: A precursor to Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate, used in similar applications.
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate: Another derivative with similar reactivity and applications.
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: A related compound with different functional groups but similar chemical properties.
Uniqueness
This compound is unique due to its lithium ion, which can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
属性
分子式 |
C6H3Cl2LiN2O2 |
|---|---|
分子量 |
213.0 g/mol |
IUPAC 名称 |
lithium;2-(2,4-dichloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C6H4Cl2N2O2.Li/c7-5-3(1-4(11)12)2-9-6(8)10-5;/h2H,1H2,(H,11,12);/q;+1/p-1 |
InChI 键 |
DXOCTRXMNHREHA-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=C(C(=NC(=N1)Cl)Cl)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)


![Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13469724.png)


![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)

amine dihydrochloride](/img/structure/B13469767.png)



![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
![4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
